Ethyl hydrazinoacetate hydrochloride
Overview
Description
Ethyl hydrazinoacetate hydrochloride is an organic compound with the molecular formula C4H11ClN2O2. It is a hydrochloride salt of ethyl hydrazinoacetate, which is a derivative of hydrazine. This compound is known for its use as an intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hydrazinoacetate hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali, such as sodium hydroxide, to form sodium hydrazinoacetate. This intermediate is then esterified with ethanol in the presence of dry hydrogen chloride to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves mixing and heating chloroacetic acid, hydrazine hydrate, and alkali, followed by esterification with ethanol and hydrogen chloride. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Ethyl hydrazinoacetate hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine moiety.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and may require acidic or basic conditions.
Substitution Reactions: Often involve halogenated compounds and may require a base to facilitate the reaction.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific conditions and reagents used.
Scientific Research Applications
Ethyl hydrazinoacetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl hydrazinoacetate hydrochloride is primarily related to its ability to form hydrazones and other derivatives. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical and biological properties. The hydrazine moiety can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl hydrazinoacetate hydrochloride can be compared with other similar compounds, such as:
Methyl hydrazinocarboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylhydrazine: Contains a phenyl group instead of an ethyl group.
Hydrazino-acetic acid ethyl ester: Similar but without the hydrochloride salt form.
Uniqueness
This compound is unique due to its specific combination of the ethyl ester and hydrazine moieties, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of complex nitrogen-containing compounds .
Properties
IUPAC Name |
ethyl 2-hydrazinylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRIIPYFPIKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989345 | |
Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-92-2 | |
Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6945-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6945-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrazinoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How does ethyl hydrazinoacetate hydrochloride react with 1,3-diketones, and what are the key intermediates formed?
A1: this compound reacts with 1,3-diketones through a condensation reaction. This reaction initially forms 3-methyl-5-(substituted phenyl)pyrazol-1-yl-acetate acids as intermediates []. These intermediates can be isolated or further reacted to yield the desired heterocyclic compounds.
Q2: Can you elaborate on the role of this compound in synthesizing 1-aminothiohydantoin derivatives?
A2: this compound serves as a crucial building block in the synthesis of 1-aminothiohydantoin derivatives []. It reacts with alkyl or aryl isothiocyanates in the presence of triethylamine. This reaction proceeds through the formation of N-amino-N-ethoxycarbonylmethyl-N'-aralkylthioureas as isolable intermediates, which can be subsequently cyclized to obtain the desired 1-aminothiohydantoin derivatives.
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